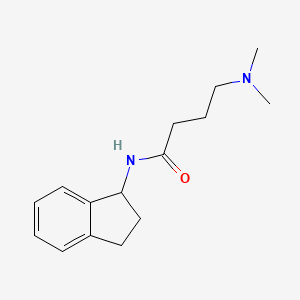
1-Indanamine, N-(2-dimethylaminobutyryl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1-Indanamine, N-(2-dimethylaminobutyryl)- typically involves several steps. One common method includes the reaction of benzoic acids with thionyl chloride to form acyl chlorides, which then react with ethylene. The resulting intermediates undergo an intramolecular Friedel–Crafts alkylation to form 1-indanones
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
1-Indanamine, N-(2-dimethylaminobutyryl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Indanamine, N-(2-dimethylaminobutyryl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It may be used in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Indanamine, N-(2-dimethylaminobutyryl)- involves its interaction with specific molecular targets and pathways. It primarily acts on serotonin receptors, which means it may influence serotonin levels in the brain. This interaction can lead to various physiological effects, including potential therapeutic benefits and risks of serotonin syndrome at high doses .
Comparaison Avec Des Composés Similaires
1-Indanamine, N-(2-dimethylaminobutyryl)- can be compared with other similar compounds such as:
- 5,6-methylenedioxy-2-aminoindane (MDAI)
- 5-iodo-2-aminoindane (5-IAI)
- 2-aminoindane (2-AI)
- 5,6-methylenedioxy-N-methyl-2-aminoindane (MDMAI)
- 5-methoxy-6-methyl-2-aminoindane (MMAI)
These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of 1-Indanamine, N-(2-dimethylaminobutyryl)- lies in its specific N-(2-dimethylaminobutyryl) group, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
6520-58-7 |
|---|---|
Formule moléculaire |
C15H22N2O |
Poids moléculaire |
246.35 g/mol |
Nom IUPAC |
N-(2,3-dihydro-1H-inden-1-yl)-4-(dimethylamino)butanamide |
InChI |
InChI=1S/C15H22N2O/c1-17(2)11-5-8-15(18)16-14-10-9-12-6-3-4-7-13(12)14/h3-4,6-7,14H,5,8-11H2,1-2H3,(H,16,18) |
Clé InChI |
ZNDWFHZRHNLYAN-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCC(=O)NC1CCC2=CC=CC=C12 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


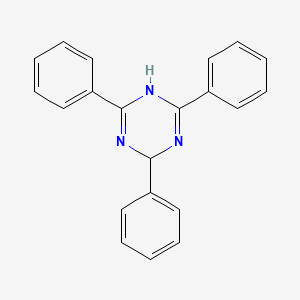

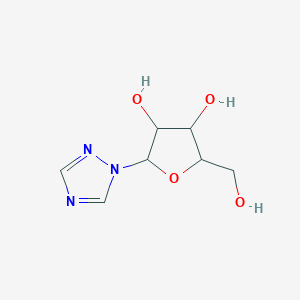
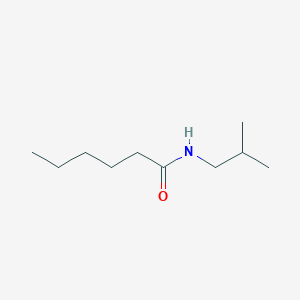
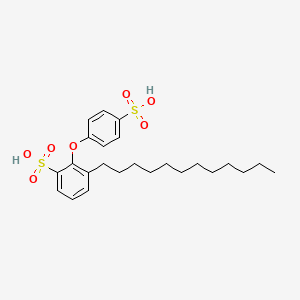
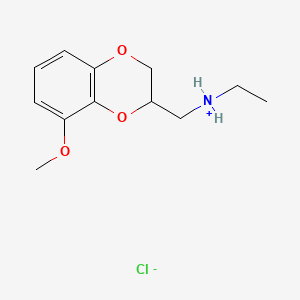
![Phosphonic acid, P-[5-[4-[[2-(1H-indazol-4-yl)-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-6-yl]methyl]-1-piperazinyl]-2,5-dioxopentyl]-, diethyl ester](/img/structure/B14166116.png)
![2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]-3,6-dimethylbenzonitrile](/img/structure/B14166123.png)
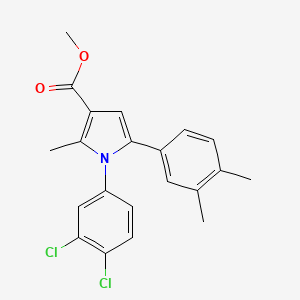
![2-[(E)-prop-1-enyl]naphthalene](/img/structure/B14166149.png)
![12,15,18,21,24-pentaoxapentacyclo[23.8.0.02,11.03,8.028,33]tritriaconta-1(25),2(11),3,5,7,9,26,28,30,32-decaene](/img/structure/B14166165.png)
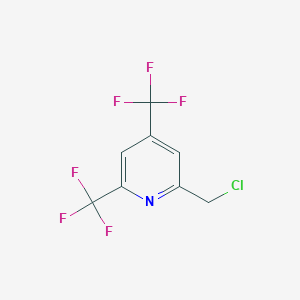
![3-(3-fluorophenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B14166178.png)

